

A Technical Guide to Gefitinib-d8: Supplier Information, Availability, and Application

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Compound of Interest

Compound Name: Gefitinib-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Gefitinib-d8**, a deuterated analog of the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its suppliers, availability, and core applications, with a focus on its use in pharmacokinetic and bioanalytical studies.

Introduction to Gefitinib and the Role of Deuteration

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of signaling pathways that regulate cell growth, proliferation, and survival.^{[1][2]} By binding to the ATP-binding site of the EGFR tyrosine kinase domain, Gefitinib blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis.^{[1][2][3]}

Deuterium-labeled compounds, such as **Gefitinib-d8**, are valuable tools in pharmaceutical research and development. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal internal standards for quantitative bioanalytical assays.^[4] The use of a deuterated internal standard can improve the accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying the parent drug in biological matrices.

Gefitinib-d8 Supplier and Availability

A number of chemical and pharmaceutical suppliers offer **Gefitinib-d8** for research purposes. The availability, purity, and offered quantities can vary between suppliers. Below is a summary of some of the key suppliers and their product specifications.

Supplier	Product Name(s)	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
TargetMol Chemicals Inc.	Gefitinib-d8	857091-32-8	$C_{22}H_{16}D_8ClFN_4O_3$	454.95	>98%
MedChemExpress	Gefitinib-d8, ZD1839-d8	857091-32-8	$C_{22}H_{16}D_8ClFN_4O_3$	454.95	98.42%
Simson Pharma Limited	Gefitinib D8	857091-32-8	$C_{22}H_{16}D_8ClFN_4O_3$	454.95	Not specified, CoA provided
AllgenBio	Gefitinib D8	857091-32-8	$C_{22}H_{16}D_8ClFN_4O_3$	454.95	≥98%
Sussex Research	Gefitinib-d8, Iressa-d8	Not specified	$C_{22}H_{16}D_8ClFN_4O_3$	454.95	>95% (HPLC)

Note: This table is not exhaustive and other suppliers may be available. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

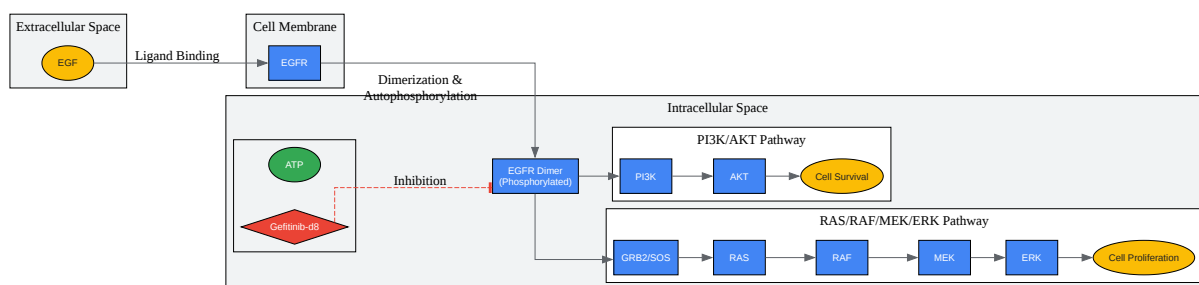
Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by targeting the intracellular tyrosine kinase domain of EGFR. Upon binding of ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are crucial for cell proliferation and survival.^{[5][6][7]}

Gefitinib competitively inhibits the binding of ATP to the tyrosine kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The two major pathways affected are:

- The RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation.[3][6]
- The PI3K/AKT Pathway: This pathway plays a critical role in promoting cell survival and inhibiting apoptosis.[3][6]

The inhibition of these pathways by Gefitinib ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[1]



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Figure 1. **Gefitinib-d8** Inhibition of the EGFR Signaling Pathway.

Experimental Protocols: Application of Gefitinib-d8 in Bioanalytical Methods

Gefitinib-d8 is primarily used as an internal standard in LC-MS/MS assays for the quantification of Gefitinib in biological samples such as plasma. The following is a representative protocol synthesized from published methods.[\[8\]](#)[\[9\]](#)[\[10\]](#)

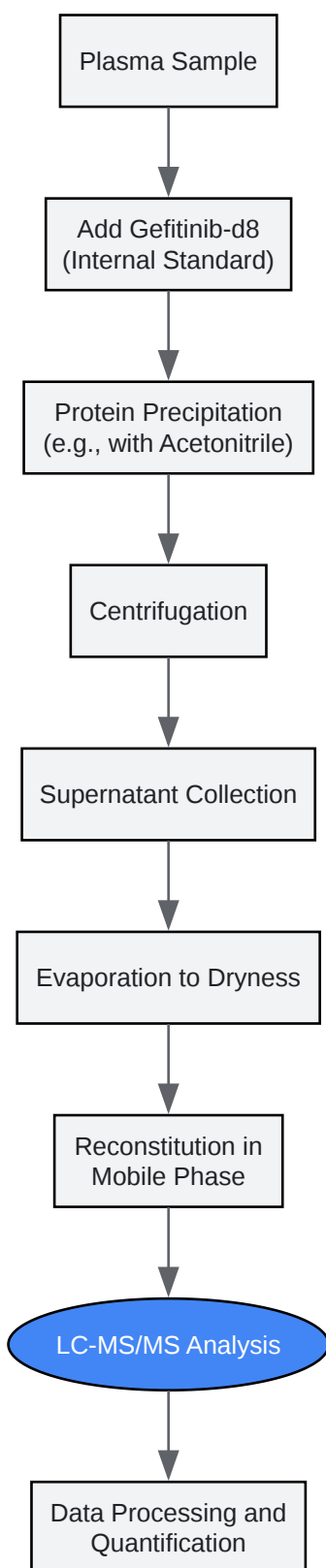
Sample Preparation: Protein Precipitation

- **Spiking of Internal Standard:** To a 100 µL aliquot of plasma sample, add 10 µL of **Gefitinib-d8** internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
- **Protein Precipitation:** Add 300 µL of ice-cold acetonitrile to the sample.
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- **Injection:** Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
 - **Column:** A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
 - **Mobile Phase:** A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is typically employed.

- Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
- Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
 - Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Gefitinib and **Gefitinib-d8**.
 - Gefitinib: The transition m/z 447.2 \rightarrow 128.1 is commonly monitored.
 - **Gefitinib-d8**: The transition m/z 455.2 \rightarrow 136.1 is typically monitored.
 - Data Analysis: The peak area ratio of the analyte (Gefitinib) to the internal standard (**Gefitinib-d8**) is used to construct a calibration curve and quantify the concentration of Gefitinib in the unknown samples.



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Figure 2. Bioanalytical Workflow for Gefitinib Quantification.

Conclusion

Gefitinib-d8 is an essential tool for researchers and drug development professionals working with Gefitinib. Its primary application as an internal standard in LC-MS/MS-based bioanalytical methods enables accurate and precise quantification of Gefitinib in various biological matrices. This technical guide provides a foundational understanding of **Gefitinib-d8**, including its suppliers, mechanism of action, and a representative experimental workflow. Researchers are encouraged to consult the original literature for more detailed and specific protocols tailored to their experimental needs.

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